Evidence Item 1: Computed Lipophilicity (LogP) Differentiates N1-Isopropenyl from N1-Isopropyl Analog
The N1-isopropenyl compound (CAS 40582-24-9) exhibits a computed LogP of 2.89, compared to a computed LogP of 2.98 for the N1-isopropyl saturated analog (CAS 89659-82-5) . The ΔLogP of –0.09 (less lipophilic for the alkenyl form) is consistent with the greater electronegativity of the sp²-hybridized vinylic carbon versus sp³-hybridized alkyl carbon, resulting in measurably lower compound lipophilicity. Lipophilicity is a primary determinant of membrane permeability, plasma protein binding, and metabolic clearance; a LogP difference of this magnitude is relevant for differentiating ADME profiles in early-stage lead optimization [1]. The polar surface area (PSA) is identical at 38.05 Ų between the two analogs, confirming that the lipophilicity differential arises from the electronic character of the N1 substituent rather than gross topological changes.
| Evidence Dimension | Computed lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.88590 |
| Comparator Or Baseline | 5-Chloro-1-isopropyl-1,3-dihydro-2H-benzimidazol-2-one (CAS 89659-82-5): LogP = 2.97620 |
| Quantified Difference | ΔLogP = –0.09030 (target compound is less lipophilic) |
| Conditions | Computed LogP values reported by ChemSrc chemical database; identical computational methodology applied to both compounds |
Why This Matters
Measurable lipophilicity differentiation supports rational selection of the alkenyl analog when reduced LogP is desired for specific ADME or formulation objectives, preventing uninformed interchange with the saturated analog.
- [1] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. View Source
